molecular formula C12H15NO4S B598332 4-(Methylsulfonyl)-2-morpholinobenzaldehyde CAS No. 1197193-22-8

4-(Methylsulfonyl)-2-morpholinobenzaldehyde

Cat. No.: B598332
CAS No.: 1197193-22-8
M. Wt: 269.315
InChI Key: ZTKOJQXOJUJAMC-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-2-morpholinobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a morpholine ring and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde typically involves the following steps:

    Formation of the Benzaldehyde Core: The starting material, 4-chlorobenzaldehyde, undergoes a nucleophilic substitution reaction with morpholine to form 4-(morpholino)benzaldehyde.

    Introduction of the Methylsulfonyl Group: The 4-(morpholino)benzaldehyde is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)-2-morpholinobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(Methylsulfonyl)-2-morpholinobenzoic acid.

    Reduction: 4-(Methylsulfonyl)-2-morpholinobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Methylsulfonyl)-2-morpholinobenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methylsulfonyl group can also participate in various chemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfonyl)phenyl derivatives: These compounds share the methylsulfonyl group but differ in their core structure.

    Morpholino-substituted benzaldehydes: These compounds share the morpholine ring but differ in their other substituents.

Uniqueness

4-(Methylsulfonyl)-2-morpholinobenzaldehyde is unique due to the combination of the methylsulfonyl group and the morpholine ring on the benzaldehyde core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

4-methylsulfonyl-2-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-18(15,16)11-3-2-10(9-14)12(8-11)13-4-6-17-7-5-13/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKOJQXOJUJAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20712330
Record name 4-(Methanesulfonyl)-2-(morpholin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20712330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197193-22-8
Record name 4-(Methylsulfonyl)-2-(4-morpholinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197193-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methanesulfonyl)-2-(morpholin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20712330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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